(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one
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Description
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18ClNO3S and its molecular weight is 363.86. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Development
The compound has been recognized as a nonpeptidic agonist of the urotensin-II receptor, offering potential as a pharmacological research tool and a potential drug lead. The specific activity of the UII receptor in the racemic mixture was found primarily in one of the enantiopure forms of the compound. This discovery signifies its importance in the development of selective nonpeptidic drug-like UII receptor agonists (Croston et al., 2002).
Chemical Synthesis and Structure Elucidation
The compound has been synthesized using a solvent-free method. Structural characteristics, such as the dihedral angles between the chlorophenyl ring, the central propenone unit, and the dimethylamino group, have been detailed through crystallography, indicating its utility in the field of structural chemistry and material sciences (Lei & Bai, 2009).
Spectral Properties and Material Sciences
The spectral properties of various substituted 1,3-diphenyl-2-propen-1-ones, including the compound , have been extensively studied. The UV, IR, 1H NMR, and 13C NMR spectral data of these compounds have been examined, potentially contributing to advancements in material sciences and spectroscopy (Ahmed et al., 2007).
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfonylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-13-4-10-16(11-5-13)24(22,23)17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQHRTHKAGPFIL-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.